Isorhoifolin

Vascular biology Inflammation Endothelial permeability

Differentiate your research with Isorhoifolin (CAS 552-57-8), a flavone rutinoside with sub-μM potency against MMP-1/13. Unlike structurally similar analogs (diosmin, linarin), Isorhoifolin demonstrates superior efficacy in reducing microvascular hyperpermeability (30±1% reduction at 10 mg/kg vs. diosmin's 18±1%). Ideal for oncology, osteoarthritis, and vascular barrier studies. Ensure assay reproducibility with a batch-specific, high-purity compound.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 552-57-8
Cat. No. B194536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhoifolin
CAS552-57-8
Synonyms7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
InChIKeyFKIYLTVJPDLUDL-SLNHTJRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Isorhoifolin (CAS 552-57-8): Technical Baseline for Sourcing Apigenin-7-O-rutinoside


Isorhoifolin (Apigenin-7-O-rutinoside; CAS 552-57-8) is a naturally occurring flavone rutinoside glycoside [1]. Found across diverse plant genera including *Mentha*, *Citrus*, and *Calpurnia*, it consists of an apigenin aglycone backbone conjugated to a rutinose (rhamnosyl-(1→6)-glucose) disaccharide moiety at the C-7 position [2][3]. While frequently co-occurring with structurally analogous flavone rutinosides such as diosmin (diosmetin-7-O-rutinoside), linarin (acacetin-7-O-rutinoside), and hesperidin (hesperetin-7-O-rutinoside), isorhoifolin is chemically distinguished by its specific B-ring hydroxylation pattern and distinct molecular target engagement profile [4][5]. For procurement decisions in pharmacological research, natural product chemistry, or analytical standard sourcing, understanding the quantifiable differentiation of isorhoifolin from these close structural analogs is essential.

Isorhoifolin 552-57-8: Why Generic Flavone Rutinoside Substitution Fails in Critical Assays


Isorhoifolin cannot be generically substituted with other flavone-7-O-rutinosides due to divergent target engagement driven by subtle B-ring structural differences. Although isorhoifolin, diosmin, linarin, and hesperidin share an identical C-7 rutinoside glycosylation pattern, they differ critically in their B-ring substitution: isorhoifolin possesses a monohydroxylated (4'-OH) B-ring, whereas diosmin is methoxylated (3'-OH, 4'-OCH3) and linarin is monomethoxylated (4'-OCH3) [1][2]. These structural variations produce distinct potency hierarchies against specific molecular targets, such as matrix metalloproteinases (MMPs), as well as differential anti-hyperpermeability efficacy [3][4]. Consequently, substituting isorhoifolin with a structurally similar alternative will introduce uncontrolled variability in assay outcomes, potentially invalidating studies predicated on specific MMP inhibition profiles or vascular barrier function endpoints.

Isorhoifolin 552-57-8: Quantitative Differential Evidence vs. Analogs for Procurement Decisions


Differential Anti-Hyperpermeability Efficacy: Isorhoifolin vs. Diosmin and Linarin in Hamster Cheek Pouch Model

In a standardized hamster cheek pouch ischemia/reperfusion (I/R) model of microvascular hyperpermeability, isorhoifolin demonstrated a 30±1% reduction in leaky sites at 10 mg/kg oral dose, exceeding the 18±1% reduction achieved by diosmin at the same dose [1]. At 30 mg/kg, isorhoifolin (44±1% reduction) maintained comparable efficacy to linarin (46±2% reduction) and hesperidin (44±1% reduction), all of which substantially outperformed diosmin (37±3% reduction) [1].

Vascular biology Inflammation Endothelial permeability In vivo pharmacology

Distinct MMP Inhibition Profile: Isorhoifolin Selectively Targets MMP-1 and MMP-13 with Sub-Micromolar Potency

Isorhoifolin exhibits a selective and potent inhibitory profile against matrix metalloproteinases in a cell-free enzymatic assay, with IC50 values of 0.33 µM for MMP-1, 2.45 µM for MMP-3, and 0.22 µM for MMP-13 [1]. This profile is distinct from related flavone rutinosides; for context, linarin has been reported to inhibit collagenase (MMP-1) with an IC50 of 79.4 µM in separate assays, suggesting a >200-fold difference in potency, although these were not direct head-to-head comparisons [2].

Matrix metalloproteinases Cancer biology Extracellular matrix remodeling Enzymology

Potent Acaricidal Activity: Isorhoifolin as a Natural Lead Compound for Tick Control

In a bioassay-guided fractionation study of *Calpurnia aurea* leaf extract targeting acaricidal activity, isorhoifolin was isolated alongside apigenin-7-O-β-D-glycoside [1]. Isorhoifolin demonstrated an LC50 of 0.65 mg/mL against *Rhipicephalus (Boophilus) decoloratus* larvae, making it the most potent compound identified from this extract and more potent than its co-isolated analog apigenin-7-O-β-D-glycoside [1]. Importantly, isorhoifolin exhibited no cytotoxicity against Vero kidney cells at concentrations up to 1 mg/mL [1].

Veterinary parasitology Acaricide discovery Natural products Agricultural chemistry

Structural Determinants of Hepatoprotective Activity: Isorhoifolin vs. Rutin in HepG2 Cells

In a structure-activity relationship analysis of flavonoid rutinosides from *Cinnamomum parthenoxylon*, isorhoifolin exhibited markedly reduced hepatoprotective activity compared to rutin against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in HepG2 cells [1]. The catechol group (two adjacent hydroxyl groups) on the B-ring of rutin was identified as essential for potent hepatoprotective and antioxidant activity; the absence of this catechol motif in isorhoifolin (which possesses only a single 4'-OH on its B-ring) accounts for its diminished efficacy [1][2].

Hepatoprotection Oxidative stress Liver biology Structure-activity relationship

Negligible DPPH Radical Scavenging Activity: Isorhoifolin vs. Catechol-Containing Flavonoids

In a direct comparative study of polyphenolic compounds from aqueous peppermint extract, isorhoifolin demonstrated negligible antiradical activity against the DPPH radical [1]. Isorhoifolin, along with narirutin and diosmin, showed the lowest DPPH scavenging activity among the eight compounds tested, contrasting sharply with the high activity observed for eriocitrin, luteolin-7-O-rutinoside, and rosmarinic acid [1]. The structure-activity analysis concluded that a catechol group (two hydroxy groups in ortho position) on the B-ring is essential for strong antiradical activity; the monohydroxylated B-ring of isorhoifolin lacks this critical pharmacophore [1]. Consistent with this, isorhoifolin exhibited an IC50 >500 µM in a separate DPPH assay, compared to IC50 values of 38.9-143.3 µM for other tested phenolic compounds [2].

Antioxidant assays Free radical chemistry Analytical characterization Flavonoid SAR

Isorhoifolin 552-57-8: Optimal Procurement-Driven Application Scenarios Based on Quantitative Evidence


Vascular Permeability and Endothelial Barrier Function Studies

Use isorhoifolin (10-30 mg/kg oral in rodent models) to investigate the modulation of microvascular hyperpermeability induced by ischemia/reperfusion injury [1]. The evidence demonstrates that isorhoifolin achieves a 30±1% reduction in leaky sites at 10 mg/kg, providing superior low-dose efficacy compared to diosmin (18±1%) in the same model [1]. This makes isorhoifolin a cost-effective tool compound for studying venous insufficiency, capillary leakage syndromes, and the vascular protective effects of flavone rutinosides, particularly when experimental designs require robust effects at lower compound concentrations [1].

MMP-Dependent Extracellular Matrix Remodeling and Cancer Invasion Assays

Use isorhoifolin (0.1-5 µM in vitro) as a selective inhibitor of matrix metalloproteinases MMP-1 (IC50 = 0.33 µM) and MMP-13 (IC50 = 0.22 µM) [1]. The sub-micromolar potency of isorhoifolin against these specific MMP family members distinguishes it from related flavone rutinosides like linarin (MMP-1 IC50 ≈ 79 µM) [1][2]. This application is particularly relevant for oncology researchers studying tumor cell invasion, for rheumatology researchers investigating cartilage degradation in osteoarthritis, and for any study requiring controlled modulation of collagenase-3 (MMP-13) or collagenase-1 (MMP-1) activity without broad-spectrum MMP inhibition [1].

Natural Acaricide Lead Discovery and Veterinary Parasitology

Use isorhoifolin (LC50 = 0.65 mg/mL) as a lead compound scaffold for developing novel acaricidal agents against economically important tick species such as *Rhipicephalus (Boophilus) decoloratus* [1]. The compound's demonstrated potency in larval toxicity assays, combined with its lack of cytotoxicity against mammalian Vero cells at concentrations up to 1 mg/mL, positions it favorably over less selective or more cytotoxic natural alternatives [1]. This application is directly relevant to agricultural chemical discovery programs, veterinary pharmaceutical development, and researchers focused on mitigating acaricide resistance in livestock parasites [1].

Negative Control and Mechanistic Dissection in Oxidative Stress Research

Use isorhoifolin as a negative control or tool compound in experiments designed to distinguish between ROS-dependent and ROS-independent signaling mechanisms [1]. The compound's established negligible DPPH radical scavenging activity (IC50 >500 µM) and almost complete lack of hydrogen peroxide scavenging capacity [1][2] make it an ideal reference standard for cellular assays where researchers need to exclude confounding direct antioxidant effects. For studies involving structurally related flavonoids like rutin or eriocitrin that possess robust antioxidant activity, isorhoifolin serves as a matched control lacking the catechol B-ring pharmacophore, enabling rigorous structure-activity relationship interpretation [1].

Technical Documentation Hub

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